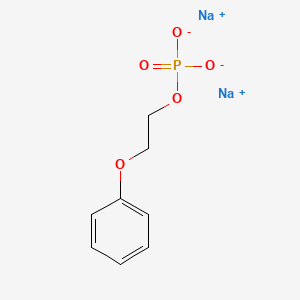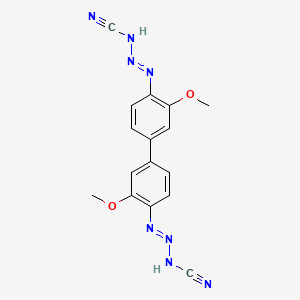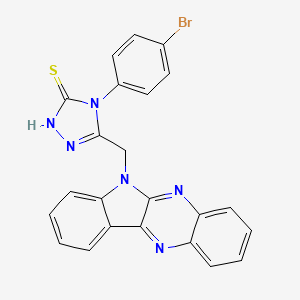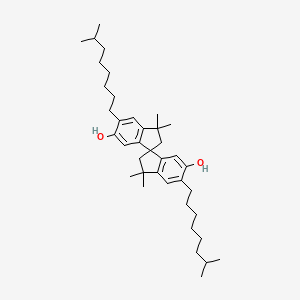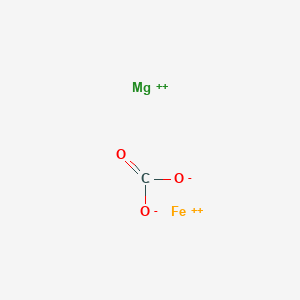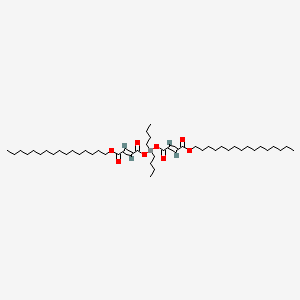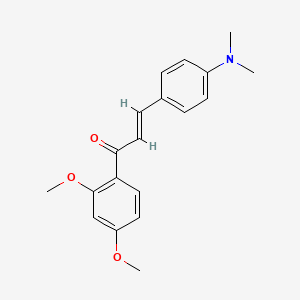
4-(Dimethylamino)-2',4'-dimethoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2’,4’-dimethoxychalcone is a chalcone derivative known for its unique chemical structure and diverse applications Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2’,4’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-(dimethylamino)benzaldehyde and 2’,4’-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods: Industrial production of 4-(Dimethylamino)-2’,4’-dimethoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using recrystallization or column chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)-2’,4’-dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the chalcone into its corresponding dihydrochalcone.
Substitution: The presence of the dimethylamino group allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-2’,4’-dimethoxychalcone has found applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in organic reactions.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in pharmacological studies.
Medicine: Research has shown potential therapeutic applications due to its ability to interact with biological targets, leading to the development of new drugs.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2’,4’-dimethoxychalcone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
- 4-(Dimethylamino)cinnamaldehyde
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)phenol
Comparison: 4-(Dimethylamino)-2’,4’-dimethoxychalcone is unique due to the presence of both dimethylamino and methoxy groups, which enhance its chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays.
Properties
CAS No. |
1237-50-9 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C19H21NO3/c1-20(2)15-8-5-14(6-9-15)7-12-18(21)17-11-10-16(22-3)13-19(17)23-4/h5-13H,1-4H3/b12-7+ |
InChI Key |
QTBFXTDVGVUEJQ-KPKJPENVSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC |
solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


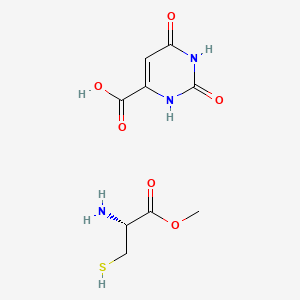
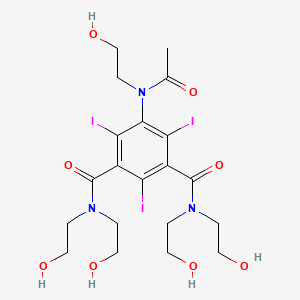
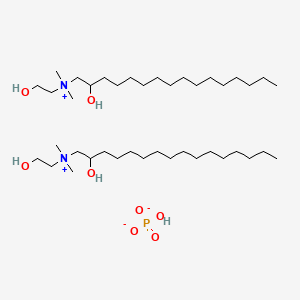
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

